N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
Description
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl N,N'-diethylcarbamimidothioate;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F4N2S.CHF3O3S/c1-3-13-7(14-4-2)15-5-8(11,12)6(9)10;2-1(3,4)8(5,6)7/h6H,3-5H2,1-2H3,(H,13,14);(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWZOOKBLKCYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F7N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N',N-Diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a complex structure that includes a tetrafluoropropyl group and a methanimidamide moiety, which are critical for its biological interactions.
Key Properties:
- Molecular Weight: 365.35 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions but sensitive to moisture due to the presence of trifluoromethanesulfonic acid.
The biological activity of N',N-Diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonic acid component enhances its reactivity and facilitates interactions with nucleophiles in biological systems.
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Antimicrobial Activity:
- Studies indicate that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in antimicrobial therapies .
- The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
- Enzyme Inhibition:
- Cellular Effects:
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study assessing the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus, it was found that concentrations as low as 50 µg/mL significantly reduced bacterial viability by over 90% after 24 hours of exposure. The study concluded that the compound could serve as a potential lead for developing new antibacterial agents .
Case Study 2: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the inhibition kinetics of N',N-Diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide on acetolactate synthase. The results demonstrated a competitive inhibition pattern with an IC50 value of 0.5 µM, indicating strong inhibitory potential against this enzyme .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H15F7N2O3S2 |
| Molecular Weight | 365.35 g/mol |
| IC50 (Acetolactate Synthase) | 0.5 µM |
| Minimum Inhibitory Concentration (MIC) | 50 µg/mL (E. coli) |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide, as antimicrobial agents. Sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research has shown that trifluoromethyl-substituted sulfonamides exhibit enhanced activity against various pathogens, including those resistant to conventional antibiotics .
Antimalarial Development
The compound's structural similarities to existing antimalarial drugs suggest its potential as a lead compound in the development of new antimalarial agents. A study focused on the synthesis of trifluoromethyl-substituted sulfonamides indicated their efficacy in inhibiting malaria parasites. The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties and increased potency against Plasmodium species .
Anticancer Research
Sulfonamide derivatives have also been investigated for their anticancer properties. Novel compounds combining sulfonamide structures with triazine rings have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research and development .
Use of Stable Sulfonyl Chloride Alternatives
The synthesis of N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide can be achieved through innovative methodologies that utilize stable sulfonyl chloride alternatives like pentafluorophenyl sulfonate esters. This approach allows for regioselective functionalization and the creation of diverse sulfonamide derivatives with potential biological activity .
Cycloaddition Reactions
Recent advancements in cycloaddition reactions have facilitated the generation of complex sulfonamide structures. For instance, [3+2] cycloaddition reactions involving vinyl sulfonamides have been employed to create isoxazolidine derivatives that exhibit promising biological profiles against specific enzymes related to disease processes .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Properties of the Closest Analog (CAS 1384433-78-6):
- Molecular Formula : C₁₀H₁₅F₇N₂O₄S₂
- Molecular Weight : 424.4 g/mol
- Purity : ≥95%
- Storage : Long-term storage at controlled temperatures (exact conditions unspecified) .
- Applications : Serves as a versatile small-molecule scaffold for laboratory use, particularly in organic synthesis and catalysis due to its fluorinated alkyl chain and sulfanyl group .
Comparison with Structurally Similar Compounds
Structural Analog: N'-(Oxolan-2-ylmethyl)[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; Trifluoromethanesulfonic Acid (CAS 1384433-78-6)
Fluorinated Monomers: 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA, CAS 45102-52-1)
- Molecular Formula : C₇H₈F₄O₂
- Molecular Weight : 200.13 g/mol
- Key Features : Contains a methacrylate ester linked to a tetrafluoropropyl chain.
- Applications: A monomer for synthesizing fluorinated polymers via RAFT polymerization. These polymers exhibit thermal stability and hydrophobicity, suitable for coatings and membranes .
- Comparison :
Triflate Salts: Hafnium Trifluoromethanesulfonate (CAS 161337-67-3)
- Molecular Formula : (CF₃SO₃)₄Hf
- Molecular Weight : 774.75 g/mol
- Key Features : A metal triflate salt with strong Lewis acidity.
- Applications : Catalyst in organic reactions (e.g., Friedel-Crafts alkylation).
- Comparison :
Data Table: Comparative Analysis of Fluorinated Compounds
Research Findings and Functional Comparisons
Thermal and Chemical Stability
Q & A
Basic: What are the optimal synthetic routes for preparing N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide trifluoromethanesulfonate?
Methodological Answer:
The compound can be synthesized via a two-step process:
Nucleophilic substitution : React 2,2,3,3-tetrafluoropropyl tosylate (e.g., 2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate, CAS 786-31-2) with N',N-diethylthiourea to introduce the sulfanyl-methanimidamide moiety. The tosylate group acts as a leaving group, facilitating substitution under mild conditions (40–60°C, polar aprotic solvent like THF) .
Salt formation : Treat the resulting base with trifluoromethanesulfonic acid (triflic acid) in stoichiometric amounts. Triflic acid’s strong acidity (pKa ~ −12) ensures complete protonation, forming the triflate salt. Purification via recrystallization or column chromatography is recommended to achieve >98% purity .
Basic: How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR to confirm fluorinated groups (δ −120 to −140 ppm for CF/CF environments) and NMR to verify ethyl and sulfanyl protons.
- Mass Spectrometry : MALDI-TOF MS/MS is ideal for identifying the molecular ion peak (e.g., [M+H]) and fragmentation patterns, particularly for sulfanyl and imidamide groups .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, F) with ≤0.3% deviation from theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C expected for fluorinated compounds) .
Advanced: How to design experiments to evaluate its catalytic activity in acid-mediated reactions (e.g., glycosylation, Friedel-Crafts)?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with traditional catalysts (e.g., HSO, p-TsOH) using model reactions (e.g., benzylation of glucose). Monitor progress via HPLC or NMR.
- Acid Strength Titration : Use Hammett acidity measurements (e.g., UV-Vis with indicator dyes) to quantify protonating ability relative to triflic acid .
- Substrate Scope Analysis : Test reactivity with sterically hindered substrates (e.g., tertiary alcohols) to evaluate steric effects from the tetrafluoropropyl group .
Advanced: How to resolve contradictions in reported catalytic efficiencies across different solvent systems?
Methodological Answer:
- Solvent Polarity Screening : Systematically test solvents (e.g., DCM, DMF, fluorinated ethers like TTE) to correlate dielectric constant (ε) with catalytic activity. Fluorinated solvents may enhance solubility of the hydrophobic fluorinated moiety .
- Impurity Analysis : Use GC-MS to detect residual solvents or byproducts (e.g., sulfonic acid derivatives) that may inhibit catalysis.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to study solvation effects and transition-state stabilization in different media .
Basic: What are the best practices for handling and storing this compound to prevent decomposition?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (Ar/N) at 2–8°C to avoid hydrolysis of the triflate group. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .
- Handling : Use fluoropolymer-lined gloves and fume hoods to prevent skin contact or inhalation. Avoid contact with strong bases, which may deprotonate the triflate .
Advanced: How to analyze competing reaction pathways during its use in polymer synthesis (e.g., RAFT polymerization)?
Methodological Answer:
- Chain Transfer Constant (Ctr) Determination : Use GPC to measure molecular weight distributions at varying conversions. A linear increase in M with conversion indicates controlled polymerization, while deviations suggest side reactions (e.g., chain transfer to solvent) .
- End-Group Analysis : MALDI-TOF MS/MS can identify undesired termination products (e.g., disulfides from radical coupling) .
- Kinetic Chain Length Analysis : Compare theoretical and experimental degrees of polymerization to quantify chain transfer efficiency.
Advanced: What mechanistic insights can NMR titration provide for its interaction with Lewis bases?
Methodological Answer:
- NMR Titration : Titrate the compound with a Lewis base (e.g., pyridine) and monitor chemical shift changes. Deshielding of CF/CF groups indicates coordination to the imidamide nitrogen.
- Job’s Plot Analysis : Determine stoichiometry of complex formation by varying molar ratios and tracking integration changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
